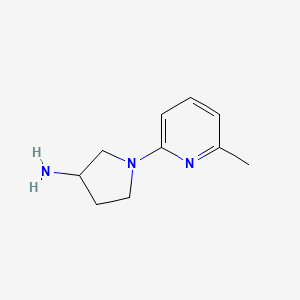
aha-dUTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate (aha-dUTP) is a modified nucleotide used in molecular biology and biochemistry. It is a derivative of deoxyuridine triphosphate (dUTP) with an aminohexylacrylamido group attached to the uracil base. This modification allows for the incorporation of this compound into DNA during enzymatic reactions, enabling subsequent labeling with amine-reactive dyes or other molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate involves the modification of deoxyuridine triphosphateThis is typically achieved through a series of chemical reactions that involve the protection and deprotection of functional groups, as well as the use of specific reagents and catalysts .
Industrial Production Methods
In industrial settings, the production of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The aminohexylacrylamido group can react with amine-reactive dyes, allowing for the labeling of DNA.
Enzymatic Incorporation: It can be incorporated into DNA by enzymes such as DNA polymerases during processes like reverse transcription.
Common Reagents and Conditions
Amine-Reactive Dyes: These dyes react with the aminohexylacrylamido group to label the DNA.
Major Products Formed
The major products formed from these reactions are labeled DNA molecules, which can be used in various molecular biology applications .
Wissenschaftliche Forschungsanwendungen
5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research, including:
Molecular Biology: It is used to produce labeled DNA probes for techniques such as fluorescence in situ hybridization (FISH) and microarray analysis.
Biochemistry: It enables the study of DNA-protein interactions and the localization of specific DNA sequences within cells.
Medicine: It is used in diagnostic assays to detect specific nucleic acid sequences associated with diseases.
Industry: It is employed in the development of new diagnostic tools and technologies.
Wirkmechanismus
The mechanism of action of 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The aminohexylacrylamido group serves as a site for subsequent labeling with amine-reactive dyes. This allows for the visualization and detection of specific DNA sequences in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminohexylacrylamido-2’-deoxycytidine-5’-triphosphate (aha-dCTP): Similar to 5-aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate, this compound has an aminohexylacrylamido group attached to the cytosine base.
Aminoallyl-2’-deoxyuridine-5’-triphosphate (aa-dUTP): Another modified nucleotide used for labeling DNA, but with an aminoallyl group instead of an aminohexylacrylamido group.
Uniqueness
5-Aminohexylacrylamido-2’-deoxyuridine-5’-triphosphate is unique due to its specific modification, which provides a longer spacer between the nucleotide and the dye. This reduces interactions between the nucleotide and the dye, resulting in brighter conjugates and increased accessibility for detection reagents .
Eigenschaften
Molekularformel |
C18H31N4O15P3 |
|---|---|
Molekulargewicht |
636.4 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-[5-[(E)-3-(6-aminohexylamino)-3-oxoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C18H31N4O15P3/c19-7-3-1-2-4-8-20-15(24)6-5-12-10-22(18(26)21-17(12)25)16-9-13(23)14(35-16)11-34-39(30,31)37-40(32,33)36-38(27,28)29/h5-6,10,13-14,16,23H,1-4,7-9,11,19H2,(H,20,24)(H,30,31)(H,32,33)(H,21,25,26)(H2,27,28,29)/b6-5+/t13-,14+,16+/m0/s1 |
InChI-Schlüssel |
SJPIXOHJQKQEIV-JHCHYBNPSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)





![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetate](/img/structure/B13167749.png)




![tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13167786.png)
